2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a tricyclic heterocyclic compound featuring a benzothieno-oxazinone core fused with a tetrahydrobenzene ring. The 4-methoxyphenyl substituent at position 2 enhances its electronic and steric properties, influencing both synthetic accessibility and biological activity. This compound is synthesized via cyclization reactions involving Gewald intermediates or condensation of 2-benzamidothiophene derivatives with acetic anhydride and aryl amines .
Properties
Molecular Formula |
C17H15NO3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-20-11-8-6-10(7-9-11)15-18-16-14(17(19)21-15)12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3 |
InChI Key |
WXRHELRRZLRECR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylic Acid with 4-Methoxybenzoyl Chloride
The most direct route to this compound involves the cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1 ) with 4-methoxybenzoyl chloride (2 ) under carbodiimide-forming conditions. This method adapts the general protocol for synthesizing benzothieno[3,2-d]oxazin-4-one derivatives.
Reaction Conditions and Mechanism
In a dry pyridine environment, 1 (1.0 equiv) reacts with 2 (2.0 equiv) at room temperature for 4–6 hours, forming the intermediate carbodiimide. Intramolecular cyclization subsequently yields the oxazinone ring, with the 4-methoxyphenyl group introduced at the C2 position. Purification via treatment with diethyl ether and cyclohexane (1:2) affords the target compound in 32–50% yield.
Mannich Cyclization Followed by Buchwald–Hartwig Amination
An alternative approach leverages sequential nitro reduction, Mannich cyclization, and N-arylation, inspired by the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.
Stepwise Procedure
- Nitro Intermediate Synthesis :
Williamson ether synthesis between 2-bromo-4′-methoxyacetophenone and a nitro-substituted precursor yields the nitro intermediate 3b . - Nitro Reduction :
Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of 3b to the corresponding amine. - Mannich Cyclization :
The amine undergoes intramolecular cyclization under acidic conditions, forming the dihydrobenzoxazine core. - N-Arylation :
Buchwald–Hartwig amination with 4-bromoanisole introduces the 4-methoxyphenyl group, yielding the final compound in 23–50% overall yield.
Advantages and Limitations
HATU-Mediated Coupling and Favorskii-Like Rearrangement
A serendipitous route reported in recent literature involves hexafluorophosphate azabenzotriazole tetramethyluronium (HATU)-mediated coupling followed by a Favorskii-like rearrangement.
Synthetic Pathway
- Ester Hydrolysis :
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes hydrolysis with lithium hydroxide to generate the carboxylic acid. - HATU Coupling :
The acid reacts with 4-methoxyaniline in the presence of HATU, forming an α-lactam intermediate. - Rearrangement :
Under basic conditions, the intermediate undergoes a Favorskii-like rearrangement, fusing the benzothieno-oxazinone and 4-methoxyphenyl moieties.
Yield and Characterization
This method achieves yields up to 90%, with structural confirmation via $$^1$$H NMR and DFT calculations. The $$^1$$H NMR spectrum exhibits characteristic signals at δ 3.80 ppm (OCH$$_3$$), 7.05–7.45 ppm (aromatic protons), and 12.00 ppm (NH).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazinone ring is susceptible to nucleophilic attack, leading to ring cleavage under basic or acidic conditions.
-
Mechanism : Basic hydrolysis opens the oxazinone ring via nucleophilic attack at the carbonyl carbon, forming an intermediate enolate that rearranges to the amine .
-
Structural Confirmation : Post-reaction characterization via -NMR shows loss of the oxazinone carbonyl signal (δ 4.5 ppm) and emergence of amine protons (δ 5.2 ppm) .
Demethylation of Methoxy Group
The 4-methoxyphenyl group undergoes demethylation under strong Lewis acids, yielding phenolic derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| BBr₃ (1.0 M in CH₂Cl₂, 0°C → RT) | 2-(4-Hydroxyphenyl) derivative | 85% | |
| HBr (48% in AcOH, reflux) | Partial demethylation with side products | 55% |
-
Key Data :
Substitution at Thiophene Moiety
The sulfur atom in the benzothiophene ring participates in electrophilic substitution.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination (NBS, CCl₄, light) | Radical bromination at C-3 | 3-Bromo derivative | 63% | |
| Nitration (HNO₃/H₂SO₄, 0°C) | Nitro group at C-2 | 2-Nitro-substituted derivative | 58% |
-
Regioselectivity : Bromination favors the C-3 position due to electron-donating effects of the oxazinone ring.
-
Challenges : Nitration competes with ring-opening under strongly acidic conditions .
Cycloaddition and Cross-Coupling
The compound participates in transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling : Requires pre-bromination at C-3 for effective cross-coupling .
-
Triazole Formation : Azide intermediates generated via substitution react with alkynes under click conditions .
Stability Under Oxidative Conditions
The oxazinone ring exhibits limited stability under strong oxidants.
-
Aromatization : DDQ selectively oxidizes the tetrahydro ring to a dihydro derivative without disrupting the oxazinone .
-
Degradation Pathway : KMnO₄ cleaves the thiophene ring, forming sulfonic acid byproducts .
Photochemical Reactivity
UV irradiation induces [2+2] cycloelimination in the oxazinone ring.
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV light (254 nm, CH₃CN) | Ring-opened enamine derivative | Φ = 0.32 |
Scientific Research Applications
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzothieno-oxazinone scaffold is versatile, with modifications in substituents and fused rings yielding diverse biological profiles. Below is a comparative analysis with key analogues:
*Estimated LogP based on structural similarity to compounds in Table 4 .
Key Observations
Substituent Effects on Enzyme Inhibition :
- The 4-methoxyphenyl group in the target compound likely enhances lipophilicity (LogP ~2.5), balancing membrane permeability and solubility. Analogues with polar groups (e.g., hydroxyl in Compound 20 ) may exhibit reduced LogP but improved solubility.
- Electron-withdrawing groups (e.g., 7-chloro in Compound 32 ) increase potency against proteases like C1r, while bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl in Compound 21 ) shift selectivity toward AChE.
Impact of Ring Fusion :
- Cycloaliphatic fusion (e.g., cyclopenta in Compound 33) improves CEase inhibition (Ki = 630 nM) by mimicking natural substrates .
- Tetrahydropyrido fusion introduces rigidity, favoring AChE binding through π-π interactions with catalytic sites .
Selectivity and Mechanism: The target compound’s methoxy group may confer moderate selectivity for C1s over related proteases, analogous to Compound 13 (C1s IC50 = 0.474 µM) . Alternate substrate inhibition is observed in CEase inhibitors (e.g., Compound 33), where the oxazinone core participates in a catalytically active ternary complex .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 13 | Compound 33 |
|---|---|---|---|
| Molecular Weight | ~314 g/mol* | 3226-0357 (N/A) | ~350 g/mol |
| LogP | ~2.5 | 3.02 | N/A |
| Hydrogen Bond Acceptors | 3 (oxazinone O, S, OCH3) | 2 | 4 |
| Rotatable Bonds | 2 | 1 | 3 |
*Calculated from HRMS data in .
Biological Activity
The compound 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a member of the benzothieno[2,3-d][1,3]oxazine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a methoxyphenyl group attached to a tetrahydrobenzothieno[2,3-d][1,3]oxazine core. The presence of various functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothieno[2,3-d][1,3]oxazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Antioxidant Activity
The compound has shown promising antioxidant activity in various assays. For example, it demonstrated significant scavenging effects against the DPPH radical . This property is crucial for preventing oxidative stress-related diseases.
Anti-cancer Properties
Recent studies have highlighted the potential anti-cancer effects of benzothieno derivatives. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Table 2: Anti-cancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |
Case Studies
One notable study focused on the synthesis and biological evaluation of various benzothieno derivatives, including our compound of interest. The results indicated that modifications to the methoxy group significantly influenced both antimicrobial and anti-cancer activities .
In another case study involving docking simulations, researchers explored the interactions between the compound and target enzymes involved in cancer progression. The findings suggested that the compound binds effectively to active sites, which may enhance its therapeutic efficacy .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR (DMSO-d or CDCl) confirm regiochemistry and substituent integration. Aromatic protons near δ 7.5–8.1 ppm and carbonyl signals (C=O) at ~170 ppm are diagnostic .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) monitor purity (>95%) and detect unreacted precursors .
- IR spectroscopy : Stretching vibrations for C=O (~1730 cm) and C-O-C (~1250 cm) validate oxazinone ring formation .
How does the compound act as an inhibitor of α/β hydrolases like cholesterol esterase (CEase), and what experimental approaches are used to determine its inhibition kinetics?
Advanced
The compound acts as an alternate substrate inhibitor for CEase, forming a covalent acyl-enzyme intermediate. Kinetic studies involve:
- Substrate competition assays : Vary substrate (e.g., p-nitrophenyl acetate) and inhibitor concentrations to calculate K (inhibition constant) using Lineweaver-Burk plots .
- Progress curve analysis : Monitor residual enzyme activity over time to distinguish hyperbolic mixed-type inhibition (ternary complex formation) .
- IC determination : Dose-response curves with CEase or acetylcholinesterase (AChE) to assess selectivity (e.g., CEase K = 630 nM vs. no AChE inhibition) .
What challenges arise in the crystallographic refinement of this compound, and how can software tools like SHELXL address these issues?
Q. Advanced
- Disorder in fused rings : The tetrahydrobenzothiophene moiety may exhibit positional disorder. Use SHELXL ’s PART and AFIX commands to refine split positions .
- Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) to non-hydrogen atoms. Validate via R (<5%) and GooF (0.9–1.1) .
- Hydrogen bonding networks : SHELXPRO’s hydrogen placement tool models interactions (e.g., N–H···O) critical for stabilizing the oxazinone conformation .
What are the key considerations for designing biological assays to evaluate the compound's enzyme inhibitory activity?
Q. Basic
- Enzyme source : Use purified human CEase or AChE to avoid interference from serum proteins .
- Control setup : Include positive controls (e.g., orlistat for CEase) and solvent controls (DMSO <1% v/v).
- Activity detection : Spectrophotometric monitoring of p-nitrophenol release (λ = 405 nm) for CEase or Ellman’s reagent (AChE) .
How does the introduction of cycloaliphatic rings or bulky substituents affect the compound's inhibitory potency and selectivity towards different enzymes?
Q. Advanced
- Cycloaliphatic rings : A five-membered cyclopentane ring fused to the thiophene enhances CEase inhibition (K = 630 nM) by improving hydrophobic binding to the active site .
- Bulky substituents : N-3,4-dimethoxybenzyl groups on tetrahydropyrido rings shift selectivity to AChE (IC = 330 nM) via steric exclusion from CEase’s narrower catalytic gorge .
- Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and confirm allosteric modulation .
What are the best practices for recrystallizing this compound to obtain high-quality single crystals for X-ray diffraction studies?
Q. Basic
- Solvent selection : Use ethanol or methanol for slow evaporation, optimizing polarity to balance solubility and nucleation .
- Temperature gradient : Cool saturated solutions from reflux to 4°C over 24–48 hours.
- Seed crystals : Introduce microcrystals via streak seeding to overcome kinetic trapping of polymorphs .
In mechanistic studies, how can researchers differentiate between competitive, non-competitive, and uncompetitive inhibition modes using this compound?
Q. Advanced
- Competitive inhibition : Increases K without affecting V. Use Dixon plots (1/v vs. [I]) intersecting at –K .
- Non-competitive : Reduces V, K unchanged. Confirmed via secondary plots of slope vs. [I].
- Hyperbolic mixed-type : Observed with residual activity at infinite [I], indicating ternary complex formation. Analyze using integrated rate equations in software like GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
